2-Hydroxyphenyl 4-nitrobenzoate
Description
2-Hydroxyphenyl 4-nitrobenzoate is an aromatic ester derivative characterized by a 4-nitrobenzoate moiety linked to a 2-hydroxyphenyl group. The presence of both nitro and hydroxyl substituents confers unique electronic and steric properties, influencing its reactivity, solubility, and biological interactions. The nitro group is a strong electron-withdrawing group, while the hydroxyl group can participate in hydrogen bonding, affecting crystallinity and intermolecular interactions .
Properties
Molecular Formula |
C13H9NO5 |
|---|---|
Molecular Weight |
259.21g/mol |
IUPAC Name |
(2-hydroxyphenyl) 4-nitrobenzoate |
InChI |
InChI=1S/C13H9NO5/c15-11-3-1-2-4-12(11)19-13(16)9-5-7-10(8-6-9)14(17)18/h1-8,15H |
InChI Key |
HPLIZEAPBBGBKQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)O)OC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C(=C1)O)OC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Comparative Physicochemical Data
| Compound | Molecular Weight | Substituent | logP | Hydrogen Bond Acceptors | Polar Surface Area (Ų) |
|---|---|---|---|---|---|
| This compound | 237.23 | 2-hydroxyphenyl | ~3.8* | 7 | 54.0 (estimated) |
| 4-Chlorophenyl 4-nitrobenzoate | 277.66 | 4-chlorophenyl | 3.81 | 7 | 54.0 |
| Ethyl 4-nitrobenzoate | 195.16 | Ethyl ester | ~2.5 | 5 | 46.3 |
| Triphenyltin(IV) 4-nitrobenzoate | N/A | Organotin complex | N/A | 5 | N/A |
*Estimated based on analogous compounds (e.g., 4-chlorophenyl derivative ).
Key Observations:
- Polarity and Solubility: The hydroxyl group in this compound enhances hydrogen bonding capacity compared to ethyl or chlorophenyl derivatives, likely reducing logP and increasing aqueous solubility .
- Crystal Packing: The 2-hydroxyphenyl group induces a Cγ-exo ring pucker in proline derivatives, as seen in (2S,4R)-4-hydroxyproline(4-nitrobenzoate), suggesting strong stereoelectronic effects that influence solid-state organization .
Metabolic Pathways and Biodegradation
Nitrobenzoate derivatives are metabolized via reductive pathways in microorganisms:
- 4-Nitrobenzoate Reductase Pathways: Pseudomonas fluorescens reduces 4-nitrobenzoate to 4-hydroxylaminobenzoate, which is further converted to 3,4-dihydroxybenzoate .
- Role of Substituents: The 2-hydroxyphenyl group may sterically hinder enzymatic reduction compared to simpler derivatives like ethyl 4-nitrobenzoate. Burkholderia cepacia and Ralstonia paucula metabolize 4-nitrobenzoate without forming 4-aminobenzoate, suggesting pathway diversity influenced by substituents .
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